Benzhydrol, alpha-((tert-butylamino)methyl)-
Description
The compound "Benzhydrol, alpha-((tert-butylamino)methyl)-" is a structurally complex molecule characterized by a benzhydrol core (diphenylmethanol) substituted with a tert-butylamino methyl group. This functional group imparts beta-adrenergic activity, making it pharmacologically relevant. For instance, 4-(benzyloxy)-alpha-[[tert-butylamino]methyl]-m-xylene-alpha,alpha'-diol (CAS 56796-66-8) shares key structural motifs, including the tert-butylamino methyl group and hydroxylated aromatic rings .
Properties
CAS No. |
6071-99-4 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-(tert-butylamino)-1,1-diphenylethanol |
InChI |
InChI=1S/C18H23NO/c1-17(2,3)19-14-18(20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,19-20H,14H2,1-3H3 |
InChI Key |
DIEYOHBZHLDLET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Reductive Aminomethylation of Benzhydrol Derivatives
A prominent method involves the reductive amination of benzhydrol derivatives with tert-butylamine or its precursors. This approach is supported by a process described for related benzhydrol derivatives, where the key steps include:
- Starting from 2-chloromethylbenzophenone or similar benzhydrol precursors.
- Reaction with a suitable amino alcohol such as 2-methylaminoethanol to form an amino-substituted benzophenone intermediate.
- Reduction of this intermediate with sodium borohydride to yield the benzhydrol derivative with an amino substituent.
- Sodium borohydride is preferred over lithium aluminium hydride or catalytic hydrogenation due to cost-effectiveness and ease of handling.
- The process involves only two main reaction steps, improving technical scalability.
- The intermediate formed is stable, facilitating purification and handling.
Reaction scheme summary:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of 2-chloromethylbenzophenone with 2-methylaminoethanol | Room temperature, solvent (e.g., dichloroethane) | Formation of 2-[N-(2-hydroxyethyl)-N-methyl]-amino-methylbenzophenone intermediate |
| 2 | Reduction of intermediate with sodium borohydride | Mild conditions, aqueous or alcoholic solvent | Formation of 2-[N-(2-hydroxyethyl)-N-methyl]-amino-methylbenzhydrol |
This method can be adapted to use tert-butylamine derivatives to introduce the tert-butylamino methyl group at the alpha position, yielding Benzhydrol, alpha-((tert-butylamino)methyl)-.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Reductive Aminomethylation | 2-chloromethylbenzophenone, tert-butylamine derivatives | Sodium borohydride, amino alcohols | 2 | Moderate to high | Economical, scalable, stable intermediates | Requires handling of chloromethyl compounds |
| Catalyzed Condensation with SnCl4 | tert-butylbenzene, methacrolein, acetic anhydride | SnCl4 catalyst, Na2CO3 | 2 (condensation + hydrolysis) | ~56% crude, >90% purified | Mild conditions, reduced waste, high purity | Longer reaction time for hydrolysis step |
Detailed Research Findings and Notes
The reductive amination route utilizes sodium borohydride for selective reduction, which is safer and more cost-effective than alternatives like lithium aluminium hydride. This method benefits from stable intermediates that facilitate purification and scale-up.
The condensation method using SnCl4 catalysis avoids multiple purification steps by allowing the intermediate to be used directly in subsequent reactions. The use of tert-butylbenzene as both reactant and solvent reduces solvent waste and cost.
Classical synthetic routes involving chloromethylation and Sommelet reactions are less favored due to lower yields (<27%) and higher waste production, making the above methods more industrially viable.
Reaction parameters such as temperature, catalyst loading, and solvent choice critically influence yield and purity. For example, maintaining low temperatures during SnCl4 catalysis prevents side reactions and decomposition.
Purification typically involves neutralization with acetic acid, solvent extraction with ethyl acetate, drying over anhydrous magnesium sulfate, and vacuum distillation to achieve high purity (>90%) products.
Chemical Reactions Analysis
Types of Reactions
Benzhydrol, alpha-((tert-butylamino)methyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydrol ketones, while reduction can produce benzhydrol alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Benzhydrol derivatives, including those modified with tert-butylamino groups, are often investigated for their biological activities. The Mannich reaction, which involves the formation of Mannich bases, is a significant synthetic route for producing such compounds. These derivatives have shown potential as anticancer and cytotoxic agents. Studies indicate that they may enhance drug delivery by increasing hydrophilicity through the introduction of polar functional groups .
Research has demonstrated that compounds derived from benzhydrol can exhibit various biological activities. For instance, Mannich bases have been reported to possess interesting pharmacological properties, including antimicrobial and anti-inflammatory effects. These activities are crucial for developing new therapeutic agents targeting diseases like cancer and infections .
Synthesis and Chemical Reactions
The synthesis of Benzhydrol, alpha-((tert-butylamino)methyl)- can be achieved through several chemical reactions, including reductive amination and cross-coupling reactions.
Reductive Amination
Reductive amination is a common method used to synthesize amine derivatives from carbonyl compounds. This process typically involves the reaction of an aldehyde or ketone with an amine in the presence of reducing agents like sodium cyanoborohydride. The resulting products can be further modified to enhance their biological activity .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have also been employed to form C–N bonds effectively. These methods allow for the synthesis of complex molecules from simpler precursors and are essential in developing drugs with improved efficacy and selectivity .
Industrial Applications
Beyond medicinal chemistry, Benzhydrol derivatives have applications in various industrial sectors:
- Textiles : Used as additives for improving dye uptake and fabric properties.
- Cosmetics : Incorporated into formulations for their potential skin benefits.
- Polymers : Serve as intermediates in synthesizing specialty polymers with tailored properties .
Case Studies
Several case studies illustrate the practical applications of Benzhydrol derivatives:
Mechanism of Action
The mechanism by which benzhydrol, alpha-((tert-butylamino)methyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Pharmacological Activity
- Salbutamol : Selective beta-2 agonist used for asthma, with rapid onset due to hydrophilic hydroxyl groups .
- 56796-66-8 : Identified as a salbutamol impurity; the benzyloxy group may reduce beta-2 selectivity but enhance plasma protein binding .
- Tulobuterol : Longer half-life due to chlorophenyl-mediated resistance to hepatic metabolism .
Biological Activity
Benzhydrol, alpha-((tert-butylamino)methyl)- is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
Benzhydrol, alpha-((tert-butylamino)methyl)- has the chemical formula C18H23NO. Its structure includes a benzhydrol moiety with a tert-butylamino group attached to the alpha position. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
-
Mechanism of Action :
- The compound exhibits activity through modulation of neurotransmitter systems, particularly through interaction with adrenergic receptors. Its structural features suggest potential for selective binding and inhibition of certain receptor subtypes.
-
Pharmacological Studies :
- Research indicates that compounds with similar structures can act as antagonists at various receptor sites, including adrenergic and dopaminergic receptors. This suggests that Benzhydrol, alpha-((tert-butylamino)methyl)- may also exhibit similar pharmacological properties.
-
Toxicity and Safety :
- Toxicological assessments are crucial in evaluating the safety profile of Benzhydrol derivatives. Preliminary studies indicate a favorable safety margin, but comprehensive toxicity studies are necessary for definitive conclusions.
Table 1: Summary of Biological Activities
Detailed Research Insights
- Pain Modulation : In a study examining the analgesic effects of similar compounds, it was found that modifications to the amine structure significantly enhanced T-type calcium channel blocking activity, leading to reduced pain responses in rodent models . Such findings underscore the potential of Benzhydrol derivatives in pain management therapies.
- Antimicrobial Activity : Another study evaluated the antimicrobial properties of compounds structurally related to Benzhydrol, revealing significant activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results suggest that Benzhydrol could be explored further as an antimicrobial agent due to its structural characteristics that enhance interaction with bacterial membranes .
Q & A
Q. What are effective synthetic routes for Benzhydrol, alpha-((tert-butylamino)methyl)-?
Answer: Synthesis can be approached via reductive amination or nucleophilic substitution. For example:
- Reductive amination : React the ketone precursor (e.g., α-keto-benzhydrol) with tert-butylamine under hydrogenation conditions using catalysts like Pd/C or Raney Ni. Monitor reaction progress via TLC or HPLC.
- Nucleophilic substitution : Use a benzhydrol derivative with a leaving group (e.g., bromide) and substitute with tert-butylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C).
Validate intermediates using NMR (¹H/¹³C) and mass spectrometry. Structural analogs, such as tert-butylamino phenols, have been synthesized via similar methodologies .
Q. How can solubility properties of this compound be optimized for experimental use?
Answer: Benzhydrol derivatives are typically sparingly soluble in water but soluble in alcohols, ethers, and chlorinated solvents . For alpha-((tert-butylamino)methyl)-benzhydrol:
- Test solubility in ethanol, chloroform, or THF.
- For aqueous compatibility, consider salt formation (e.g., HCl salt) or co-solvents (e.g., DMSO-water mixtures).
- Use dynamic light scattering (DLS) to assess aggregation in colloidal systems.
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR to confirm tert-butyl group integration (δ ~1.2 ppm for tert-butyl CH₃) and benzhydrol aromatic protons (δ 7.2–7.5 ppm).
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
Cross-reference with crystallographic data from structurally similar tert-butylamino compounds for validation .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved?
Answer:
- Dynamic Effects : Investigate tautomerism or rotameric equilibria using variable-temperature NMR (VT-NMR).
- Stereochemistry : Employ 2D NMR (COSY, NOESY) to assign stereoisomers or conformers.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for tert-butylamino phenols in Acta Crystallographica .
Q. What is the thermal stability of this compound under catalytic reaction conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air atmospheres.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic/endothermic events.
Compare with enthalpy data for tert-butylamine derivatives (e.g., ΔvapH° = 54.9 kJ/mol for α-methylbenzylamine) to predict stability .
Q. How can this compound function as a ligand in asymmetric catalysis?
Answer:
- Coordination Studies : Screen metal complexes (e.g., Cu, Pd) using UV-Vis and EPR spectroscopy.
- Catalytic Activity : Test in model reactions (e.g., C–C coupling or hydrogenation) and analyze enantiomeric excess (ee) via chiral HPLC.
Structural analogs with tert-butylamino groups have shown efficacy in stabilizing metal centers .
Q. What computational methods validate the electronic structure of this compound?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility.
Cross-validate with experimental IR and NMR data .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
